Ethyl 4-bromo-3-methyl-2-butenoate Ethyl 4-bromo-3-methyl-2-butenoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15884100
InChI: InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3
SMILES:
Molecular Formula: C7H11BrO2
Molecular Weight: 207.06 g/mol

Ethyl 4-bromo-3-methyl-2-butenoate

CAS No.:

Cat. No.: VC15884100

Molecular Formula: C7H11BrO2

Molecular Weight: 207.06 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-bromo-3-methyl-2-butenoate -

Specification

Molecular Formula C7H11BrO2
Molecular Weight 207.06 g/mol
IUPAC Name ethyl 4-bromo-3-methylbut-2-enoate
Standard InChI InChI=1S/C7H11BrO2/c1-3-10-7(9)4-6(2)5-8/h4H,3,5H2,1-2H3
Standard InChI Key JIPWHZOYUGYXFA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C=C(C)CBr

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Ethyl 4-bromo-3-methyl-2-butenoate features a four-carbon α,β-unsaturated ester backbone with a bromine atom at the C4 position and a methyl group at C3. The ester functional group (–COOEt) is located at C1, completing the structure. The double bond between C2 and C3 confers planarity and reactivity, facilitating electrophilic and nucleophilic attacks .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Nameethyl 4-bromo-3-methylbut-2-enoate
CAS Numbers26918-14-9 (E/Z mix), 51318-62-8 (E-isomer)
Molecular FormulaC₇H₁₁BrO₂
SMILESCCOC(=O)C=C(C)CBr
InChI KeyJIPWHZOYUGYXFA-UHFFFAOYSA-N

The stereochemistry of the double bond (E/Z) influences physicochemical properties and reactivity. For instance, the E-isomer (CAS 51318-62-8) is often preferred in stereoselective syntheses .

Synthesis and Manufacturing

Bromination-Esterification Strategy

The most common synthesis involves two steps:

  • Bromination: 3-Methyl-2-butenoic acid undergoes radical bromination using N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) to yield 4-bromo-3-methyl-2-butenoic acid.

  • Esterification: The acid is treated with ethanol under acidic or enzymatic conditions to form the ethyl ester.

This method achieves moderate yields (~60–70%) and requires purification via fractional distillation or column chromatography.

Alternative Approaches

Physicochemical Properties

Stability and Reactivity

The compound’s α,β-unsaturated ester moiety renders it prone to Michael additions and Diels-Alder reactions, while the bromine atom enables nucleophilic substitutions (e.g., Suzuki couplings). It is sensitive to moisture and light, necessitating storage under inert conditions at 2–8°C.

Table 2: Physical Properties

PropertyValueSource
Molecular Weight207.06–207.07 g/mol
Boiling PointNot reported (est. 150–170°C)
Density~1.3–1.4 g/cm³ (analog-based)

Applications in Organic Synthesis

Pharmaceutical Intermediates

Ethyl 4-bromo-3-methyl-2-butenoate is a precursor to heterocyclic compounds (e.g., pyrroles, pyridines) and bioactive molecules. For example, its participation in Pd-catalyzed cross-coupling reactions facilitates access to aryl- and alkenyl-substituted derivatives for drug discovery.

Material Science

The compound’s conjugated system enables polymerization into conductive materials or incorporation into liquid crystals, though these applications remain underexplored.

ParameterDescriptionSource
GHS Hazard CodesH302, H312
Storage2–8°C, inert atmosphere
Shelf Life6–12 months (unopened)

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